molecular formula C21H24N2OS B2942007 N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide CAS No. 2034491-85-3

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2942007
CAS No.: 2034491-85-3
M. Wt: 352.5
InChI Key: ASYCUZOREBSGNQ-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a thiophene ring, a pyridine ring, and an adamantane moiety

Scientific Research Applications

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 5-(thiophen-2-yl)pyridine and adamantane-1-carboxylic acid. These intermediates are then coupled using reagents like coupling agents or catalysts under specific conditions to form the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with biological macromolecules, such as proteins or nucleic acids, through π-π stacking or hydrogen bonding. The adamantane moiety provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of three distinct structural motifs: the thiophene ring, the pyridine ring, and the adamantane moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c24-20(21-8-14-4-15(9-21)6-16(5-14)10-21)23-12-17-7-18(13-22-11-17)19-2-1-3-25-19/h1-3,7,11,13-16H,4-6,8-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYCUZOREBSGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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